molecular formula C9H12ClN B2505527 4-chloro-N-propylaniline CAS No. 73938-86-0

4-chloro-N-propylaniline

Cat. No.: B2505527
CAS No.: 73938-86-0
M. Wt: 169.65
InChI Key: PKLDFALGUIOLDX-UHFFFAOYSA-N
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Description

4-chloro-N-propylaniline is an organic compound with the molecular formula C9H12ClN. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a propyl group, and a chlorine atom is substituted at the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-propylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 4-chloronitrobenzene with propylamine, followed by the reduction of the nitro group to an amine . Another method involves the Friedel-Crafts acylation of chlorobenzene with propionyl chloride, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The starting material, 4-chloronitrobenzene, is reacted with propylamine under controlled conditions to ensure high yield and purity. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-propylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-propylaniline involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and propyl group influence the compound’s reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-methylaniline: Similar structure but with a methyl group instead of a propyl group.

    4-chloro-N-ethylaniline: Similar structure but with an ethyl group instead of a propyl group.

    4-chloroaniline: Lacks the alkyl group on the nitrogen atom.

Uniqueness

4-chloro-N-propylaniline is unique due to the presence of the propyl group, which affects its chemical reactivity and physical properties. This makes it distinct from other similar compounds and allows for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

4-chloro-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLDFALGUIOLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73938-86-0
Record name 4-chloro-N-propylaniline
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